molecular formula C10H9NO2S B13628320 Methyl 4-aminobenzo[b]thiophene-2-carboxylate

Methyl 4-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B13628320
M. Wt: 207.25 g/mol
InChI Key: VMRRNVCNYGTJPW-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can be further derivatized for specific applications .

Scientific Research Applications

Methyl 4-aminobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it has been shown to disrupt actin polymerization, which can prevent the metastatic potential of tumor cells .

Comparison with Similar Compounds

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness: Methyl 4-aminobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 4-amino-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3

InChI Key

VMRRNVCNYGTJPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)N

Origin of Product

United States

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